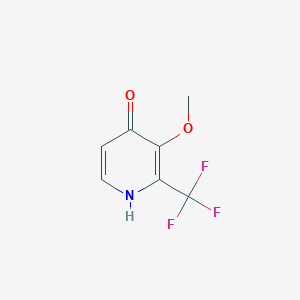

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine

Description

Historical Development of Fluorinated Pyridine Compounds

The synthesis of fluorinated pyridines began with Swarts' 1898 demonstration of benzotrifluoride production via antimony trifluoride treatment. However, systematic exploration of trifluoromethylpyridine (TFMP) derivatives emerged in the 1940s, when chlorination/fluorination of picoline yielded 3-(trifluoromethyl)pyridine. Industrial-scale production became feasible through vapor-phase reactions using fluidized-bed reactors, enabling nuclear chlorination of TFMP precursors. The Chichibabin pyridine synthesis (1924) provided early methods for methyl-substituted pyridines, while modern approaches employ palladium-catalyzed hydrogenation of fluoropyridines to access piperidine derivatives.

Significance of Trifluoromethyl Moiety in Heterocyclic Chemistry

The -CF₃ group exerts strong electron-withdrawing effects (Hammett σₚ = 0.54), enhancing:

- Metabolic stability : Fluorine's small van der Waals radius (1.47 Å) and high electronegativity (3.98) strengthen C-F bonds, reducing oxidative degradation.

- Lipophilicity : TFMP derivatives exhibit logP values ~1.7 versus 3.0 for benzotrifluorides, optimizing membrane permeability.

- Bioactivity modulation : In tipranavir, the 5-(trifluoromethyl)pyridine-2-sulfonyl group increased HIV protease inhibition tenfold versus phenyl analogs.

Structural Classification of Hydroxylated Trifluoromethylpyridines

Hydroxylated TFMP isomers are classified by substituent positions:

| Position | Hydroxyl | Methoxy | Trifluoromethyl | Example CAS |

|---|---|---|---|---|

| 2 | 4 | 3 | 2 | 1184172-42-6 |

| 2 | 5 | 4 | 2 | 1098088-96-0 |

| 3 | 4 | - | 2 | 22245-83-6 |

| 4 | 2 | - | 3 | 50650-59-4 |

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (CAS 1184172-42-6) exemplifies ortho-substituted derivatives with hydrogen-bonding capacity from the 4-hydroxy group.

Unique Physicochemical Properties of Fluorine-Containing Heterocycles

Key properties include:

- Acidity enhancement : The 4-hydroxyl group in this compound exhibits pKa ~10.76, lower than phenol (pKa 10.0) due to -CF₃'s inductive effects.

- π-Accepting capacity : Fluorine substitution increases ⁷⁷Se NMR chemical shifts in N-heterocyclic carbenes by 15-20 ppm versus non-fluorinated analogs.

- Thermal stability : TFMP derivatives decompose above 290°C (e.g., 3-Hydroxy-4-(trifluoromethyl)pyridine), enabling high-temperature agrochemical processing.

Propriétés

IUPAC Name |

3-methoxy-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-5-4(12)2-3-11-6(5)7(8,9)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXOLJLGWUTEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270648 | |

| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184172-42-6 | |

| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184172-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2-Hydroxy-4-trifluoromethylpyridine Intermediate

A key intermediate, 2-hydroxy-4-trifluoromethylpyridine, is synthesized via a carbonyl addition reaction followed by ring closure and functional group modification:

- Under nitrogen atmosphere, zinc powder (1.5 mol) is added to tetrahydrofuran (THF, 500 mL).

- Trimethylchlorosilane (0.1 mol) is added dropwise and the mixture is refluxed for 0.5 hours to activate the zinc.

- A mixed solution of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one (1.0 mol) and chloroacetonitrile (1.1 mol) in THF is added dropwise.

- The reaction mixture is refluxed for 3 hours, then cooled.

- Concentrated hydrochloric acid (400 mL) is added and refluxed for an additional 2 hours.

- After cooling, the mixture is neutralized with 10% sodium hydroxide solution.

- The aqueous phase is extracted with ethyl acetate, dried over anhydrous sodium sulfate, concentrated, and recrystallized from chloroform.

- The yield of 2-hydroxy-4-trifluoromethylpyridine is approximately 80%.

Conversion to 2-Chloro-4-trifluoromethylpyridine

This intermediate can be further converted to 2-chloro-4-trifluoromethylpyridine via halogenation:

- Zinc powder (1.5 mol) is suspended in N,N-dimethylformamide (DMF, 500 mL) under nitrogen.

- Trimethylchlorosilane (0.005 mol) is added dropwise, and the mixture is heated to 60°C for 0.5 hours.

- A mixture of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one (1.0 mol) and chloroacetonitrile (1.1 mol) in DMF is added dropwise.

- The reaction is refluxed for 3 hours and cooled.

- Dry hydrogen chloride gas is passed through the solution to effect chlorination.

- The reaction mixture is poured into ice water and extracted with ethyl acetate.

- The organic phase is dried, concentrated, and distilled under reduced pressure.

- The product 2-chloro-4-trifluoromethylpyridine is obtained with yields ranging from 44% to 61.5%, depending on purification and reaction conditions.

Methoxylation and Hydroxylation to Target Compound

- The 2-hydroxy-4-trifluoromethylpyridine intermediate can be selectively methylated at the 3-position hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Careful control of reaction temperature and stoichiometry ensures selective formation of 4-hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.

- Purification is typically achieved by recrystallization or chromatographic techniques.

| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Zinc activation | Zinc powder + trimethylchlorosilane | THF or DMF | 50-80 (THF reflux or 60 in DMF) | 0.5 | - | Nitrogen atmosphere, stirring |

| Carbonyl addition & ring closure | 1,1,1-trifluoro-4-alkoxy-3-buten-2-one + chloroacetonitrile | THF or DMF | Reflux | 3 | - | Dropwise addition, inert atmosphere |

| Acid treatment (hydrolysis) | Concentrated HCl or dry HCl gas | Organic solvent/aqueous | Reflux or RT | 2 | - | Converts intermediate to pyridine ring |

| Extraction & purification | Ethyl acetate extraction, drying, recrystallization | - | RT | - | 80 (hydroxy intermediate) | Purification critical for yield |

| Halogenation | PX5 (PCl5 or PBr5) or HCl gas | Organic solvent (e.g., dichloromethane) | RT to reflux | 2-5 | 44-61.5 | Converts hydroxy to chloro derivative |

| Methylation | Methyl iodide or dimethyl sulfate + base | Aprotic solvent | RT to mild heat | 1-4 | Variable | Selective methylation at 3-position |

- The use of aprotic solvents such as THF and DMF is crucial for the metal-mediated carbonyl addition and ring closure steps, providing good solubility and reaction control.

- Activation of zinc with trimethylchlorosilane enhances the nucleophilicity of the metal, facilitating the addition reaction.

- The halogenation step with phosphorus pentachloride or hydrogen chloride gas is sensitive and requires controlled addition to avoid over-chlorination or decomposition.

- Yields for the hydroxy intermediate are generally higher (~80%) compared to the chloro derivative (44-61.5%), indicating some loss during halogenation and purification.

- Methoxylation is a standard aromatic substitution reaction but requires careful control to avoid multiple substitutions or side reactions.

- Nitrogen atmosphere and anhydrous conditions are consistently emphasized for maintaining reaction integrity and preventing side reactions.

The preparation of this compound involves a multi-step synthetic route starting from trifluoromethylated ketone precursors and chloroacetonitrile, proceeding through metal-mediated carbonyl addition, ring closure, hydrolysis, halogenation, and selective methylation. Optimized reaction conditions, including solvent choice, temperature control, and reagent stoichiometry, are critical for achieving high yields and purity. The methods summarized here are based on diverse patent literature and demonstrate scalable and reproducible approaches to this fluorinated pyridine derivative.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Applications De Recherche Scientifique

Agrochemical Applications

Pesticide Development

The trifluoromethylpyridine derivatives, including 4-hydroxy-3-methoxy-2-(trifluoromethyl)pyridine, are integral to the development of novel agrochemicals. The introduction of trifluoromethyl groups into pyridine structures has been shown to enhance the efficacy of pesticides. For instance, Fluazifop-butyl, one of the earliest commercialized TFMP derivatives, is used to control grass weeds in crops such as potatoes and oilseed rape. Its effectiveness is attributed to the trifluoromethyl group, which increases lipophilicity and biological activity against pests .

Case Study: Fluazinam

Fluazinam is another significant fungicide derived from trifluoromethylpyridine compounds. Research indicates that fluazinam exhibits higher fungicidal activity compared to other halogenated compounds due to the presence of the trifluoromethyl group. This compound disrupts mitochondrial respiration in fungi, showcasing the potential of TFMP derivatives in developing effective crop protection agents .

Pharmaceutical Applications

Drug Development

The pharmaceutical industry has recognized the importance of trifluoromethylpyridines in drug design. Approximately 40% of pharmaceutical compounds contain fluorine, with nearly 20% incorporating a trifluoromethyl structure. Currently, five TFMP derivatives have received market approval for use as pharmaceuticals, primarily targeting antiviral and antitumor activities .

Case Study: Antiviral Agents

Several compounds containing the TFMP moiety are under clinical trials for their potential as antiviral agents. For example, research has shown that these compounds can inhibit viral replication effectively due to their ability to interact with viral enzymes and proteins. The ongoing trials aim to validate their efficacy and safety for future therapeutic applications .

Chemical Synthesis and Research

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions, including chlorination and fluorination processes. These methods enable the introduction of functional groups that enhance the compound's reactivity and utility in various applications .

Research Insights

Recent studies have explored the environmental fate of TFMP derivatives when used as herbicides. For instance, research on Fluazifop-P-butyl has provided insights into its degradation products and behavior in agricultural soils, emphasizing the importance of understanding the ecological impact of these compounds .

Data Summary

| Application Area | Examples | Key Findings |

|---|---|---|

| Agrochemicals | Fluazifop-butyl, Fluazinam | Effective against grass weeds; high fungicidal activity |

| Pharmaceuticals | Antivirals | Several candidates in clinical trials; target viral replication |

| Chemical Synthesis | Various synthesis methods | Effective introduction of functional groups |

Mécanisme D'action

The mechanism of action of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Positional Effects: The trifluoromethyl group at position 2 in the target compound may impose steric hindrance distinct from derivatives with CF₃ at positions 3 or 3.

- Hydroxyl vs.

Key Findings :

- The hydroxyl group in the target compound may confer selectivity for bacterial or fungal targets requiring polar interactions, unlike lipophilic agrochemical derivatives (e.g., 1,3,4-oxadiazoles) optimized for insecticidal activity .

Activité Biologique

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. The presence of hydroxy, methoxy, and trifluoromethyl groups significantly influences its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features:

- Hydroxy Group (-OH) : Enhances hydrogen bonding capabilities.

- Methoxy Group (-OCH₃) : Increases lipophilicity and may influence bioavailability.

- Trifluoromethyl Group (-CF₃) : Known to enhance binding affinity to biological targets due to increased metabolic stability and lipophilicity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity, which can lead to modulation of enzyme activity or receptor function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thereby affecting cellular functions.

- Cell Signaling Modulation : It can activate or inhibit signaling pathways that regulate cell survival and proliferation.

- Oxidative Stress Response : Interaction with enzymes related to oxidative stress may enhance cellular resilience against damage.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics like streptomycin .

| Organism | MIC (µg/mL) | Comparison with Streptomycin |

|---|---|---|

| Staphylococcus aureus | 31 | Comparable |

| Escherichia coli | 50 | Higher than streptomycin |

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and Vero (kidney) cells. The compound's ability to modulate cell signaling pathways involved in apoptosis suggests its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's absorption and distribution are influenced by its chemical structure. The trifluoromethyl group enhances metabolic stability, which is crucial for maintaining effective concentrations in biological systems. However, initial studies suggest that oral bioavailability may be limited due to first-pass metabolism .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- In Vivo Efficacy : In a rodent model, the compound demonstrated significant therapeutic effects against parasitic infections, achieving complete cure rates under specific dosing regimens .

- Antimicrobial Efficacy : A study comparing the antimicrobial activity of this compound to other pyridine derivatives found that it exhibited superior antibacterial properties against S. aureus and E. coli .

Q & A

Q. Which factors influence the hydrolytic stability of the methoxy group in aqueous solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.